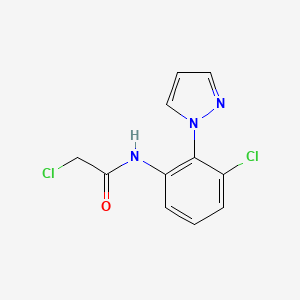![molecular formula C14H17NO4 B7575130 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B7575130.png)
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and potential therapeutic benefits.
Mécanisme D'action
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid works by inhibiting GABA transaminase, which is responsible for the breakdown of GABA. By blocking this enzyme, 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
The increased levels of GABA in the brain resulting from 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid administration can have a variety of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and its actions are essential for the regulation of neuronal excitability. By enhancing inhibitory neurotransmission, 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid may help to reduce seizures, anxiety, and pain.
Avantages Et Limitations Des Expériences En Laboratoire
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid has several advantages for use in laboratory experiments. It is a highly selective inhibitor of GABA transaminase, which means that it does not affect other enzymes or neurotransmitter systems. It also has a long half-life, which allows for sustained inhibition of GABA transaminase. However, 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid is not without limitations. It is relatively expensive compared to other GABAergic drugs, and its effects may be influenced by factors such as age, sex, and genetic variability.
Orientations Futures
There are several potential future directions for research on 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid. One area of interest is the development of more potent and selective inhibitors of GABA transaminase. Another area of focus is the investigation of 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid's potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, research is needed to better understand the pharmacokinetics and pharmacodynamics of 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid, as well as its potential interactions with other drugs.
Méthodes De Synthèse
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with 4-methoxybenzoyl chloride, followed by the addition of 3-chloropropionic acid and subsequent purification steps. The synthesis of 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid has been optimized to yield high purity and high yield, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in preclinical models, suggesting that it may be useful in the treatment of epilepsy, anxiety disorders, and chronic pain.
Propriétés
IUPAC Name |
3-[cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-12-6-2-10(3-7-12)14(18)15(11-4-5-11)9-8-13(16)17/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFSRCGIOVCBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CCC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline](/img/structure/B7575071.png)
![2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B7575074.png)

![3-[Cyclopropyl(pyridin-4-ylmethyl)amino]propanoic acid](/img/structure/B7575086.png)
![2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7575091.png)

![4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7575112.png)
![N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide](/img/structure/B7575122.png)

![2-chloro-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7575144.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7575147.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7575159.png)
![3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7575164.png)